3-(4-Methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid
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Overview
Description
3-(4-methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid is an alkaloid.
Scientific Research Applications
Synthesis and Biological Activities
- Antioxidant and Anti-inflammatory Activity : Novel derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Compounds showed significant antioxidant action and efficacy against inflammation (Subudhi & Sahoo, 2011).
Structural and Spectroscopic Analysis
- X-Ray Crystallography and Spectroscopy : The structural properties of similar compounds have been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing insights into their molecular interactions and stability (Venkatesan et al., 2016).
Pharmaceutical Applications
- Cancer Chemopreventive Agent : A related compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has been identified as a novel promising cancer chemopreventive agent. Its derivatives have shown significant effects in colon and tongue cancer chemoprevention (Curini et al., 2006).
Materials Science and Chemistry
- Modification of Polymeric Materials : Research has involved the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a related compound, demonstrating applications in material science and potential medical applications (Aly & El-Mohdy, 2015).
Chemical Synthesis
- Synthesis of Pyranopyrazoles : The compound has been utilized in the synthesis of pyranopyrazoles, showcasing its role in facilitating complex chemical reactions (Zolfigol et al., 2013).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has been studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium, highlighting its potential industrial applications (Bentiss et al., 2009).
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H21NO5/c1-24-15-7-3-13(4-8-15)11-18(21)20-17(12-19(22)23)14-5-9-16(25-2)10-6-14/h3-10,17H,11-12H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
UDGBSSTULRPTIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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